molecular formula C16H28N4O B5159543 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol

3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol

Cat. No.: B5159543
M. Wt: 292.42 g/mol
InChI Key: AFZSLADOSKKGOT-LZWSPWQCSA-N
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Description

“3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” is an organic compound that features a complex structure with multiple functional groups, including a triazole ring, a piperidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” can be approached through several steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction or reduction of a carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, this compound may be used to study the interactions of triazole and piperidine-containing molecules with biological targets.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]ethanol
  • 3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]butan-1-ol

Uniqueness

The uniqueness of “3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O/c1-3-14(2)11-19-8-6-15(7-9-19)12-20-13-16(17-18-20)5-4-10-21/h3,13,15,21H,4-12H2,1-2H3/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZSLADOSKKGOT-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(CC1)CN2C=C(N=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC(CC1)CN2C=C(N=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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